molecular formula C15H21NO4 B108601 2-Ethylhexyl 4-nitrobenzoate CAS No. 16397-70-9

2-Ethylhexyl 4-nitrobenzoate

Cat. No. B108601
CAS RN: 16397-70-9
M. Wt: 279.33 g/mol
InChI Key: NPSJHQMIVNJLNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzoate derivatives typically involves the reaction of substituted benzoic acids with various alcohols or amines in the presence of a catalyst or under specific reaction conditions. For example, ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate is synthesized by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide . Similarly, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared through a cascade reaction involving aza-alkylation and intramolecular Michael addition . These methods could potentially be adapted for the synthesis of 2-Ethylhexyl 4-nitrobenzoate by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzoate derivatives is often confirmed using techniques such as IR spectroscopy, X-ray diffraction, NMR, and mass spectrometry. For instance, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . The crystal structure of ethyl 4-butylamino-3-nitrobenzoate was determined, revealing an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif . These structural analyses are crucial for understanding the geometry and electronic properties of the molecules.

Chemical Reactions Analysis

Nitrobenzoate derivatives can undergo various chemical reactions, including cyclization and transesterification. For example, ethyl 2-hydroxymethyl 4-nitrobenzoate cyclizes to 5-nitrophthalide, a reaction that is catalyzed by general bases such as imidazole . These reactions are influenced by factors such as pH, temperature, and the presence of catalysts, which can affect the rate and outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoate derivatives are characterized by techniques like infrared spectra, DSC thermograms, and weight loss studies. The reaction of the sodium salt of 4-nitrobenzoic acid with nickel(II) chloride results in the formation of nickel 4-nitrobenzoate compounds, which can be thermally decomposed to NiO . The vibrational wavenumbers, hyperpolarizability, and infrared intensities of these compounds can be computed using computational methods such as HF and DFT . These properties are essential for understanding the behavior of the compounds under different conditions and for potential applications.

Scientific Research Applications

Alkaline Hydrolysis

Research by Iskander, Tewfik, and Wasif (1966) on the influence of nitro-groups on side-chain reactivity demonstrated that a nitro-group in the 4-position, like in 2-Ethylhexyl 4-nitrobenzoate, significantly increases the rate of alkaline hydrolysis of ethyl benzoate. This indicates a potential application in chemical processes involving hydrolysis reactions (Iskander, Tewfik, & Wasif, 1966).

Voltammetric Studies

Carbajo et al. (2000) conducted voltammetric studies on ethyl- m -nitrobenzoate, a compound similar to 2-Ethylhexyl 4-nitrobenzoate, focusing on the nitro radical anion's behavior. This research could be relevant for understanding the electrochemical properties of 2-Ethylhexyl 4-nitrobenzoate (Carbajo et al., 2000).

Nitrosation Chemistry

Loeppky et al. (1991) investigated the nitrosation chemistry of 2-ethylhexyl 4-N,N-dimethylaminobenzoate, a related compound, which could provide insights into the chemical behavior and potential applications of 2-Ethylhexyl 4-nitrobenzoate in the field of sunscreen ingredients and their safety assessments (Loeppky et al., 1991).

Biological Materials

Ellman (1959) synthesized a water-soluble aromatic disulfide related to 2-Ethylhexyl 4-nitrobenzoate for determining sulfhydryl groups in biological materials. This research suggests potential applications in biochemistry for similar compounds (Ellman, 1959).

Catalysis in Chemical Synthesis

Hong-ze (2013) studied the esterification of 4-nitrobenzoic acid, using 2-Ethylhexyl 4-nitrobenzoate as a catalyst, indicating its potential application in organic synthesis (Hong-ze, 2013).

Safety And Hazards

The safety and hazards associated with 2-Ethylhexyl 4-nitrobenzoate are not explicitly mentioned in the available resources .

Future Directions

The future directions of 2-Ethylhexyl 4-nitrobenzoate are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-ethylhexyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSJHQMIVNJLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343664
Record name 2-Ethylhexyl 4-nitrobenzoate
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Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl 4-nitrobenzoate

CAS RN

16397-70-9
Record name Benzoic acid, 4-nitro-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl-4-nitrobenzoate
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Record name 2-Ethylhexyl 4-nitrobenzoate
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Record name Benzoic acid, 4-nitro-, 2-ethylhexyl ester
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Synthesis routes and methods I

Procedure details

To the 250 ml 3-necked flask was added 10.0 gm 2-ethyl 1-hexanol, 100 ml dichloromethane, and 6.0 gm pyridine and the contents were stirred for 10 minutes. To this mixture, 14.2 gm 4-nitro benzoyl chloride was added slowly and stirred under reflux conditions for 2 hrs. The reaction mixture was then cooled, washed with 20% aqueous ammonium hydroxide. The organic layer was washed with 1N hydrochloric acid and brine, and dried over anhydrous sodium sulfate to give a crude product (˜65% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

To a 250 ml 3-necked flask was added 0.5 gm 2,5-thiophenedicarboxaldehyde, 30 ml acetic acid, 5.6 gm 2-ethylhexylesterphenyl hydroxylamine 3 and stirred for 20 hrs at room temperature. To the reaction mixture, 100 ml water was added and the mixture was filtered. The filtered product was washed with water and dried. A yield of about 1.6 gm of 2, 5-thiophene bis-2-ethylhexylesterphenyl dinitrone of Ex.2 was obtained with a HPLC purity of 98% (DSC: 205° C.).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
hydroxylamine
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To a flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet was added 4-nitrobenzoyl chloride (53.0 grams, 0.285 moles), 2-ethylhexanol (28.6 grams, 0.22 moles), triethyl amine (30.2 grams, 0.30 moles) and 4-dimethylaminopyridine (6.98 grams, 0.0.57 moles) and anhydrous toluene (420 ml). The contents of the flask were heated at reflux for 16 hours; cooled to room temperature. It was diluted with diethyl ether (300 ml). The ether extract was washed with diluted HCl(1wt %, 3×100 ml), followed with a saturated sodium bicarbonate solution (3×100 ml), brine (3×100 ml), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield 57.2 grams of crude product as a yellow oil. 1H NMR (CDCl3) δ 8.3(d, 2H), 8.2(d, 2H), 4.3(d, 2H), 1.75(heptet, 1H), 1.2-1.6(m, 8H), 0.8-1.0(m, 6H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethylhexyl 4-nitrobenzoate
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Citations

For This Compound
1
Citations
HJ Chou, RL Yates, DC Havery… - Journal of AOAC …, 1995 - academic.oup.com
… To 7 g of resulting product (2-ethylhexyl 4-nitrobenzoate) in 50 mL beaker, add 1 mL water and 10 g fine iron powder, and stir to obtain thin paste. Add 0.15 mL concentrated HC1 and …
Number of citations: 8 academic.oup.com

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